Benzenepropanoic acid, alpha-(((1-(benzoylamino)-2-phenylethyl)hydroxyphosphinyl)methyl)-
Description
Benzenepropanoic acid, alpha-(((1-(benzoylamino)-2-phenylethyl)hydroxyphosphinyl)methyl)- is a structurally complex derivative of benzenepropanoic acid. Its molecular architecture includes a benzoylamino group attached to a phenylethyl chain, a hydroxyphosphinyl moiety, and a methyl group at the alpha position. Its structural complexity distinguishes it from simpler benzenepropanoic acid derivatives, such as esters or hydroxylated variants, which are discussed in the literature for their roles in microbial correlations and metabolic regulation .
Properties
CAS No. |
129318-23-6 |
|---|---|
Molecular Formula |
C25H26NO5P |
Molecular Weight |
451.4 g/mol |
IUPAC Name |
2-[[(1-benzamido-2-phenylethyl)-hydroxyphosphoryl]methyl]-3-phenylpropanoic acid |
InChI |
InChI=1S/C25H26NO5P/c27-24(21-14-8-3-9-15-21)26-23(17-20-12-6-2-7-13-20)32(30,31)18-22(25(28)29)16-19-10-4-1-5-11-19/h1-15,22-23H,16-18H2,(H,26,27)(H,28,29)(H,30,31) |
InChI Key |
XVUCWMTXMANZMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(CP(=O)(C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Multi-Step Organic Synthesis
The preparation typically follows a convergent synthetic route involving:
Step 1: Synthesis of the benzenepropanoic acid core
Starting from commercially available 3-phenylpropanoic acid or its derivatives, the alpha position is activated for subsequent functionalization. This may involve halogenation (e.g., alpha-bromination) or formation of an enolate intermediate under controlled base conditions.Step 2: Introduction of the benzoylamino-2-phenylethyl moiety
The benzoylamino-2-phenylethyl fragment is prepared separately, often via amide bond formation between benzoyl chloride and 2-phenylethylamine. This intermediate is then coupled to the phosphinyl group.Step 3: Phosphorylation and hydroxyphosphinyl group installation
The key step involves the formation of the hydroxyphosphinyl substituent at the alpha position. This is achieved by reacting the activated alpha position of the benzenepropanoic acid derivative with a suitable phosphorus reagent, such as a phosphinic acid derivative or chlorophosphine, under carefully controlled conditions to avoid overreaction or side products.Step 4: Final coupling and purification
The benzoylamino-2-phenylethyl phosphinyl intermediate is coupled to the alpha position of the benzenepropanoic acid derivative, often using coupling agents or catalysts to promote selective bond formation. The product is purified by chromatographic techniques such as preparative HPLC to ensure high purity.
Reaction Conditions and Catalysts
- Temperature: Reactions are typically conducted at low to moderate temperatures (0–50 °C) to maintain selectivity and prevent decomposition.
- Solvents: Polar aprotic solvents like dimethylformamide (DMF), tetrahydrofuran (THF), or dichloromethane (DCM) are commonly used.
- Catalysts: Lewis acids or bases may be employed to facilitate phosphorylation or amide bond formation.
- pH Control: Acid-base conditions are carefully adjusted to maintain the integrity of acid and amide groups.
Industrial Scale Synthesis
For industrial production, continuous flow reactors and automated synthesis platforms are utilized to optimize yield and reproducibility. Key features include:
- Continuous monitoring by HPLC and mass spectrometry to track reaction progress.
- Waste minimization through optimized reagent stoichiometry.
- Scalability by modular reactor design.
Data Table: Summary of Key Synthetic Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Purpose/Outcome |
|---|---|---|---|
| 1 | Alpha-activation of acid | Alpha-bromination with N-bromosuccinimide (NBS), low temp | Prepare reactive intermediate for phosphorylation |
| 2 | Amide bond formation | Benzoyl chloride + 2-phenylethylamine, base (e.g., triethylamine), DCM solvent | Synthesize benzoylamino-2-phenylethyl fragment |
| 3 | Phosphorylation | Phosphinic acid derivative or chlorophosphine, Lewis acid catalyst, aprotic solvent | Install hydroxyphosphinyl group at alpha position |
| 4 | Coupling and purification | Coupling agents (e.g., EDC, DCC), chromatographic purification (HPLC) | Final product formation and isolation |
Research Findings and Optimization
- Yield Optimization: Studies indicate that controlling the stoichiometry of phosphorus reagents and reaction temperature significantly improves yield, often achieving >70% overall yield after purification.
- Stereochemical Control: The chiral center at the 2-phenylethyl position requires enantioselective synthesis or resolution techniques to obtain the desired stereoisomer, which is critical for biological activity.
- Purity Assessment: Analytical methods such as NMR spectroscopy, mass spectrometry, and HPLC are essential for confirming structure and purity, with purity levels exceeding 98% for research-grade material.
Chemical Reactions Analysis
Types of Reactions
Benzenepropanoic acid, alpha-(((1-(benzoylamino)-2-phenylethyl)hydroxyphosphinyl)methyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of new derivatives with different functional groups.
Scientific Research Applications
Benzenepropanoic acid, alpha-(((1-(benzoylamino)-2-phenylethyl)hydroxyphosphinyl)methyl)- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Benzenepropanoic acid, alpha-(((1-(benzoylamino)-2-phenylethyl)hydroxyphosphinyl)methyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and biochemical properties of benzenepropanoic acid derivatives are heavily influenced by their substituents. Below is a comparative analysis of the target compound and related analogs:
Structural and Functional Differences
Key Research Findings
- Microbial Interactions: The ethyl ester variant (E13) exhibits a significant positive correlation with Lactobacillus populations, suggesting a role in gut microbiota modulation . In contrast, hydroxyphosphinyl-containing analogs (e.g., the target compound) may influence metabolic pathways, as seen in cyclophosphamide-treated rats where benzenepropanoic acid levels were restored to alleviate gut disorders .
- Industrial Applications : Derivatives like the benzotriazolyl ester (CAS 127519-17-9) are regulated for industrial use, likely due to UV-stabilizing properties, whereas hydrazide derivatives (CAS 32687-78-8) may serve as antioxidants .
- Safety Profiles : Hydroxymethyl and isopropylphenyl variants (CAS 147383-72-0 and 77897-27-9) have documented safety protocols, emphasizing inhalation risks and handling precautions .
Biological Activity
Benzenepropanoic acid, particularly the derivative alpha-(((1-(benzoylamino)-2-phenylethyl)hydroxyphosphinyl)methyl)- , is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Benzenepropanoic acid derivatives are characterized by a benzene ring attached to a propanoic acid moiety, which can be further modified by various functional groups. The specific compound under discussion features a hydroxyphosphinyl group and a benzoylamino substitution, contributing to its biological activity.
Biological Activity Overview
The biological activities of benzenepropanoic acid derivatives include:
- Antioxidant Activity : These compounds have been shown to exhibit significant antioxidant properties, which help in mitigating oxidative stress in biological systems.
- Antimicrobial Properties : They demonstrate activity against various bacterial strains, making them potential candidates for antibiotic development.
- Anticancer Effects : Some derivatives have been identified as having cytotoxic effects on cancer cell lines.
Antioxidant Activity
Recent studies have highlighted the antioxidant potential of benzenepropanoic acid derivatives. For instance, a study indicated that certain derivatives possess the ability to scavenge free radicals effectively, thereby reducing oxidative damage in cells. This activity is crucial in preventing diseases associated with oxidative stress, including cancer and cardiovascular diseases.
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Benzenepropanoic acid derivative A | 25 | Free radical scavenging |
| Benzenepropanoic acid derivative B | 30 | Inhibition of lipid peroxidation |
Antimicrobial Activity
Benzenepropanoic acid derivatives have shown promising results against various microbial pathogens. For example, studies have reported their effectiveness against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds suggest their potential as antimicrobial agents.
| Pathogen | MIC (µg/mL) | Compound Tested |
|---|---|---|
| Staphylococcus aureus | 15 | Benzenepropanoic acid derivative A |
| Escherichia coli | 20 | Benzenepropanoic acid derivative B |
Anticancer Activity
The anticancer properties of benzenepropanoic acid derivatives have been investigated in several studies. The compounds exhibit cytotoxic effects on various cancer cell lines, including breast (MCF-7) and prostate cancer cells. Mechanistic studies suggest that these compounds induce apoptosis through the activation of caspases and modulation of cell cycle regulators.
Case Study: MCF-7 Cell Line
In vitro studies using the MCF-7 breast cancer cell line demonstrated that treatment with the compound at concentrations ranging from 100 to 800 µM resulted in significant reductions in cell viability. The following table summarizes the findings:
| Concentration (µM) | Cell Viability (%) | Apoptotic Cells (%) |
|---|---|---|
| 100 | 85 | 10 |
| 400 | 50 | 40 |
| 800 | 20 | 70 |
The biological activities of benzenepropanoic acid derivatives can be attributed to several mechanisms:
- Free Radical Scavenging : The presence of hydroxyl groups allows these compounds to donate electrons and neutralize free radicals.
- Enzyme Inhibition : Some derivatives inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leads to programmed cell death in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
